molecular formula C14H16N2O3 B6250003 tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate CAS No. 2751614-68-1

tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate

Cat. No.: B6250003
CAS No.: 2751614-68-1
M. Wt: 260.3
InChI Key:
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Description

tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate typically involves the formation of the indole core followed by functionalization at specific positions One common method includes the Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available precursors. The process may include steps such as protection and deprotection of functional groups, selective oxidation, and coupling reactions. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, at specific positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known for their biological activities, including anticancer, antiviral, and antimicrobial properties.

Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The formyl group and tert-butyl carbamate moiety can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

  • tert-butyl N-(1H-indol-3-yl)carbamate
  • tert-butyl N-(2-methyl-1H-indol-6-yl)carbamate
  • tert-butyl N-(2-ethyl-1H-indol-6-yl)carbamate

Uniqueness: tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate is unique due to the presence of the formyl group at the 2-position of the indole ring. This functional group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the tert-butyl carbamate group provides stability and can be used for further functionalization.

Properties

CAS No.

2751614-68-1

Molecular Formula

C14H16N2O3

Molecular Weight

260.3

Purity

95

Origin of Product

United States

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